Product packaging for 4-(Benzyloxy)phenyl benzoate(Cat. No.:CAS No. 2444-21-5)

4-(Benzyloxy)phenyl benzoate

Cat. No.: B8816826
CAS No.: 2444-21-5
M. Wt: 304.3 g/mol
InChI Key: HUGHGOGHBVKYGN-UHFFFAOYSA-N
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Description

Significance within Ester Chemistry and Aromatic Systems

The significance of 4-(Benzyloxy)phenyl benzoate (B1203000) lies in its molecular architecture, which combines the features of both esters and complex aromatic systems. Benzoate esters are a well-established class of compounds formed from the esterification of benzoic acid and an alcohol. wikipedia.org In 4-(Benzyloxy)phenyl benzoate, the core is a 1,4-phenylene dibenzoate structure. nih.gov

Historical Context and Evolution of Research Perspectives on Benzoate Esters

Benzoic acid, the parent acid of benzoate esters, is a naturally occurring compound found in many plants, such as in gum benzoin, which contains up to 20% benzoic acid and 40% benzoic acid esters. wikipedia.org Historically, it was obtained by the dry distillation of this resin. wikipedia.org The development of industrial synthesis methods, such as the oxidation of toluene, allowed for large-scale production. wikipedia.org

The study of benzoate esters began with fundamental reactions in organic chemistry, such as the acid-catalyzed esterification of benzoic acid with alcohols. wikipedia.org Early research focused on their synthesis and basic chemical reactivity. Over time, the perspective on benzoate esters has broadened significantly. Researchers began to explore their physical properties, leading to the discovery of their utility in various applications. Phenyl benzoate derivatives, for instance, became one of the most studied classes of calamitic compounds in the field of liquid crystals. nih.govtubitak.gov.tr The ability to modify the molecular structure by introducing different substituent groups allowed for the fine-tuning of mesomorphic properties. tubitak.gov.tr More recently, the focus has expanded to include the biological applications of benzoate esters, with studies investigating their potential as prodrugs to improve the bioavailability of pharmaceuticals. researchgate.net

Overview of Current Research Landscape on this compound and Its Analogues

Current research on this compound and its analogues is concentrated in materials science and medicinal chemistry.

In materials science, the compound and its derivatives are primarily investigated for their liquid crystal properties. smolecule.comtandfonline.com Liquid crystals are states of matter with properties between those of conventional liquids and solid crystals, and they are essential for technologies like liquid crystal displays (LCDs). smolecule.comnih.gov Studies involve the synthesis of new analogues by modifying terminal chains or linking groups to understand how molecular structure affects liquid crystal behavior. nih.govtubitak.gov.tr For example, a derivative, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), has been synthesized and its thermodynamic properties as a liquid crystal were characterized using inverse gas chromatography. nih.govtubitak.gov.tr Research has shown that for homologous series of 4-(benzyloxy)phenyl-4-(alkoxy)benzoates, longer alkoxy chains can lead to the formation of both nematic and smectic A mesophases, while shorter chains may only exhibit a nematic phase. tandfonline.com

In synthetic and medicinal chemistry, this compound serves as a building block for more complex molecules. mdpi.com For instance, derivatives have been designed and synthesized as potential epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors for anticancer research. smolecule.com Some phenyl benzoate derivatives have demonstrated cytotoxic effects against cancer cell lines, prompting further investigation into their structure-activity relationships. smolecule.com The synthesis of these compounds is also an active area of research, with modern techniques like ultrasound-assisted synthesis being employed to improve reaction efficiency. mdpi.com

Research Focus on this compound and Its Analogues
Area of ResearchSpecific Application/StudyKey Findings/Objectives
Materials ScienceLiquid Crystal TechnologyUsed in the creation of new liquid crystals (LCs); its mesomorphic properties are suitable for LCDs. smolecule.com The effect of molecular structure (e.g., alkoxy chain length) on LC properties is a key area of study. nih.govtandfonline.com
Medicinal ChemistryAnticancer ResearchDerivatives have been designed as potential EGFR-TK inhibitors and have shown antiproliferative activity against human cancer cell lines. smolecule.com
Organic SynthesisSynthetic IntermediateServes as a precursor for more complex molecules, such as hetaryl-azophenol dyes and pharmacologically active scaffolds. smolecule.commdpi.com

Table of Mentioned Compounds

Compound NameMolecular FormulaContext
This compoundC₂₀H₁₄O₄Main subject of the article.
Benzoic acidC₇H₆O₂Parent acid for benzoate esters. wikipedia.org
4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB)C₄₆H₄₈O₆An analogue studied for its liquid crystal properties. nih.govtubitak.gov.tr
TolueneC₇H₈Starting material for industrial synthesis of benzoic acid. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O3 B8816826 4-(Benzyloxy)phenyl benzoate CAS No. 2444-21-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2444-21-5

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) benzoate

InChI

InChI=1S/C20H16O3/c21-20(17-9-5-2-6-10-17)23-19-13-11-18(12-14-19)22-15-16-7-3-1-4-8-16/h1-14H,15H2

InChI Key

HUGHGOGHBVKYGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Benzyloxy Phenyl Benzoate

Direct Esterification Approaches

Direct esterification methods involve the formation of the ester bond in a single key step from a carboxylic acid and an alcohol.

The classic approach to forming 4-(Benzyloxy)phenyl benzoate (B1203000) is through Fischer-Speier esterification. This method involves the reaction of 4-(benzyloxy)phenol with benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed, often through azeotropic distillation. While fundamental, this method can sometimes be limited by the thermal lability of the starting materials or products.

A variation involves the reaction of 4-(benzyloxy)benzoic acid with a phenol (B47542) under acidic conditions. However, the reactivity of phenols in acid-catalyzed esterifications can be low. acs.org

A highly efficient and mild method for synthesizing 4-(Benzyloxy)phenyl benzoate is the Steglich esterification, which utilizes a carbodiimide (B86325), typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-(dimethylaminopyridine) (DMAP) as a catalyst. nih.govorganic-chemistry.orgwikipedia.org This reaction is performed under gentle, often room-temperature, conditions and is suitable for acid-sensitive substrates. wikipedia.org

The general procedure involves reacting 4-(benzyloxy)phenol with a benzoic acid derivative in the presence of DCC and a catalytic amount of DMAP. nih.govtubitak.gov.tr The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a potent nucleophilic catalyst, intercepts this intermediate to form a reactive acyl-pyridinium species, which is then readily attacked by the hydroxyl group of 4-(benzyloxy)phenol. organic-chemistry.org This process results in the desired ester and N,N'-dicyclohexylurea (DCU), a stable byproduct that precipitates from many common solvents and can be removed by filtration. organic-chemistry.org

This method has been successfully used in the synthesis of complex molecules, such as liquid crystals, where 4-(benzyloxy)phenol is esterified with substituted benzoic acids. nih.govtubitak.gov.tr For instance, 4-benzyloxyphenol was reacted with 4-(4-n-dodecyloxybenzoyloxy)benzoic acid using DCC and DMAP in dry dichloromethane (B109758) at room temperature for 24 hours to yield the target liquid crystal. nih.gov Other carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can also be used, often in conjunction with DMAP, offering the advantage of producing a water-soluble urea (B33335) byproduct that simplifies purification. nih.gov

Table 1: Comparison of Reagents in Carbodiimide-Mediated Synthesis

ReagentRoleKey AdvantageByproductByproduct Removal
DCC (N,N'-Dicyclohexylcarbodiimide)Coupling AgentEffective for sterically hindered substrates. organic-chemistry.orgDCU (N,N'-Dicyclohexylurea)Precipitates, removed by filtration.
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Coupling AgentForms a water-soluble urea byproduct. nih.govEDU (1-Ethyl-3-(3-dimethylaminopropyl)urea)Removed by aqueous workup. nih.gov
DMAP (4-Dimethylaminopyridine)CatalystAccelerates the reaction and suppresses side reactions. organic-chemistry.orgwikipedia.orgN/AUsed in catalytic amounts.

Acid-Catalyzed Esterification Protocols

Alkylation-Hydrolysis-Esterification Sequential Syntheses

An alternative route to this compound involves a multi-step sequence starting from more accessible precursors like hydroquinone (B1673460) or 4-hydroxyphenyl benzoate.

One documented pathway begins with the benzylation of a hydroquinone monoether. google.com For example, 4-hydroxyphenyl benzoate can be alkylated with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) to form this compound. This Williamson ether synthesis approach is effective for introducing the benzyl group onto the phenolic oxygen.

Another sequential approach starts with hydroquinone, which is first mono-benzylated to produce 4-(benzyloxy)phenol. google.com This intermediate is then esterified with benzoyl chloride or benzoic acid (using methods described in section 2.1) to yield the final product.

A more complex, multi-step synthesis used to create related liquid crystal structures involves alkylating a starting phenol (like ethyl 4-hydroxybenzoate), followed by hydrolysis of the ester group, and then a final DCC/DMAP-mediated esterification with 4-benzyloxyphenol. nih.govtubitak.gov.tr This highlights the modularity of sequential synthesis in building complex molecular architectures.

Advanced Synthetic Techniques

To address the demand for more efficient, rapid, and environmentally friendly chemical processes, advanced synthetic techniques have been applied to the synthesis of this compound and its derivatives.

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions. nih.govrsc.org The phenomenon responsible for these enhancements is acoustic cavitation—the formation, growth, and violent collapse of bubbles in the liquid medium, which generates localized hot spots with extreme temperatures and pressures. rsc.org

In the context of synthesizing precursors for this compound, ultrasound has been effectively employed. For instance, the synthesis of methyl 4-(benzyloxy)benzoate, a key intermediate, was achieved by reacting methyl 4-hydroxybenzoate (B8730719) with benzyl chloride in DMF with K₂CO₃ as a base. nih.govrsc.org Under ultrasonic irradiation, this reaction was completed in just 4 hours, a dramatic improvement over conventional methods that required 8-10 hours of refluxing or 20-28 hours of stirring at room temperature. nih.gov This sonochemical approach provides a rapid and energy-efficient pathway to intermediates that can then be converted to the target compound. nih.govmdpi.com The use of ultrasound promotes the formation of a fine emulsion, enhancing interfacial contact and reaction rates. rsc.orgteiwm.gr

Table 2: Comparison of Synthesis Times for Methyl 4-(benzyloxy)benzoate

MethodReaction TimeReference
Ultrasonic Irradiation4 hours nih.gov
Conventional Reflux8-10 hours nih.gov
Stirring at Room Temperature20-28 hours nih.gov

Green chemistry principles focus on designing chemical processes that minimize waste and reduce the use of hazardous substances. In esterification reactions, a common equilibrium limitation is the production of water. The application of molecular sieves is a green and efficient strategy to overcome this issue. acs.org Molecular sieves are microporous aluminosilicates that can selectively adsorb small molecules, like water, from a reaction mixture, thereby shifting the equilibrium towards the product side. acs.orgresearchgate.net

The use of 3Å molecular sieves is particularly effective for removing water in esterification reactions without interfering with larger reactants or products. nih.gov This technique has been shown to significantly increase both the reaction rate and the final yield. acs.org For example, in lipase-catalyzed esterifications, adding molecular sieves led to a notable increase in conversion. acs.org

While direct use in strong acidic conditions like Fischer esterification can be problematic due to the potential reaction between the acid and the aluminosilicate (B74896) sieve material, they are highly effective in milder, non-acidic coupling reactions. reddit.com In syntheses assisted by both ultrasound and molecular sieves, these green tools work synergistically. Ultrasound enhances the reaction rate, while the molecular sieves ensure high conversion by removing the water byproduct, leading to a highly efficient and sustainable process. researchgate.netnih.gov

Ultrasound-Assisted Synthetic Routes

Mechanistic Investigations of Ester Formation and Cleavage

The formation and cleavage of the ester bond in this compound are fundamental processes governed by specific reaction mechanisms. Understanding these pathways is crucial for controlling the synthesis and potential degradation of the compound.

Ester Formation Mechanism

The synthesis of this compound is commonly achieved via esterification, particularly through methods that activate the carboxylic acid component. A prevalent method is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylaminopyridine) (DMAP) as a catalyst. nih.govtubitak.gov.tr

The mechanism for this transformation proceeds through several key steps:

Activation of the Carboxylic Acid: The carboxylic acid (a substituted benzoic acid in this context) adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.

Role of the Catalyst: DMAP, a superior nucleophile, reacts with the O-acylisourea intermediate. This step forms a reactive acylpyridinium salt and releases dicyclohexylurea (DCU).

Nucleophilic Attack: The alcohol, 4-benzyloxyphenol, then performs a nucleophilic attack on the activated carbonyl carbon of the acylpyridinium salt.

Product Formation: This attack leads to the formation of the desired ester, this compound, and regenerates the DMAP catalyst. The insoluble dicyclohexylurea byproduct is typically removed by filtration.

This DCC/DMAP-mediated pathway is favored because it proceeds under mild conditions, often at room temperature, and minimizes side reactions. nih.gov

Ester Cleavage Mechanisms

The cleavage of the ester bond in this compound can be induced through several chemical pathways, most notably hydrolysis and hydrogenolysis.

Hydrolysis: In the presence of a base like sodium hydroxide (B78521), the ester undergoes saponification. This reaction typically follows the bimolecular acyl-oxygen cleavage (B_AC2) mechanism. nih.gov The process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the bond between the acyl group and the phenoxy oxygen cleaves, resulting in the formation of a carboxylate salt and 4-benzyloxyphenol. nih.govsmolecule.com The rate of this hydrolysis is influenced by the stability of the leaving phenoxide ion. nih.gov Kinetic studies on related phenyl benzoates show that substituent effects on both the phenyl and benzoate rings significantly impact the reaction rates. researchgate.net

Hydrogenolysis: Specific bonds within the molecule can be cleaved via hydrogenolysis, a reaction involving hydrogen gas and a metal catalyst. While the phenyl ester bond can be cleaved under certain conditions, the benzyloxy group (C₆H₅CH₂-O-) is particularly susceptible. Catalytic hydrogenolysis using palladium on carbon (Pd/C) can selectively cleave the benzyl-oxygen bond to yield the corresponding phenol. vanderbilt.edumdpi.com More advanced catalytic systems, such as those using a PNNP-cobalt(I) complex, have been developed for the hydrogenolysis of benzyl benzoate derivatives via β-C–O bond cleavage under atmospheric pressure of H₂. rsc.org This method proceeds through a mechanism involving a long-range metal-ligand cooperation where the ligand backbone acts as a hydrogen reservoir. rsc.org

Other Cleavage Methods: Other reagents can effect ester cleavage, though their applicability varies. For instance, a system of aluminum and iodine has been used to cleave alkyl esters, but phenyl benzoates have been noted to be stable under these specific conditions, allowing for selective deprotection of other ester types within a molecule. sci-hub.se Photocleavage has also been investigated for certain types of esters, where the reaction proceeds through a radical chain mechanism upon photoexcitation in the presence of a hydrogen donor. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficient synthesis of this compound requires careful optimization of various reaction parameters. The goal is to maximize the product yield while minimizing the formation of impurities, thereby simplifying purification and ensuring a high-quality final product. The DCC/DMAP-mediated esterification is a common target for such optimization. nih.govtubitak.gov.tr

Key parameters that are typically optimized include the choice of reagents, solvent, temperature, and reaction duration.

Detailed Research Findings on Synthesis Optimization:

Research into the synthesis of related benzoate esters provides a framework for optimizing the production of this compound. Studies often focus on the molar ratios of reactants and catalysts, the solvent system, and the physical conditions of the reaction.

Reagents and Catalysts: In the DCC/DMAP coupling method, the stoichiometry of the reactants is critical. A slight excess of the alcohol (4-benzyloxyphenol) and a larger excess of the coupling agent (DCC) relative to the carboxylic acid are often employed to drive the reaction to completion. nih.govtubitak.gov.tr DMAP is used in catalytic amounts. The precise ratios are fine-tuned to balance reaction efficiency with the ease of removing unreacted starting materials and byproducts.

Solvent: The choice of solvent is crucial for ensuring that all reactants remain in solution and for facilitating the reaction. Anhydrous (dry) solvents are essential, as the presence of water would hydrolyze the DCC coupling agent and the activated intermediates. Dichloromethane (CH₂)Cl₂) is a commonly used solvent for this type of esterification due to its inertness and ability to dissolve the reactants and intermediates. nih.govtubitak.gov.tr Other solvents like tetrahydrofuran (B95107) (THF) have also been successfully used. mdpi.com

Temperature and Reaction Time: Many DCC-mediated esterifications are conducted at room temperature, which is advantageous for preventing side reactions and decomposition of thermally sensitive functional groups. nih.govtubitak.gov.tr The progress of the reaction is typically monitored using thin-layer chromatography (TLC). Reactions are often allowed to proceed for extended periods, such as 24 hours, to ensure maximum conversion. nih.govtubitak.gov.tr In some syntheses of related compounds, alternative energy sources like ultrasound have been employed to accelerate the reaction, potentially reducing the required time from hours to minutes. mdpi.com

Purification: Optimization also extends to the purification process. The primary byproduct of a DCC coupling, dicyclohexylurea (DCU), is largely insoluble in many common organic solvents like dichloromethane and can be removed by filtration. nih.gov However, residual DCU and unreacted starting materials often require further purification. Column chromatography on silica (B1680970) gel is the most common method for isolating the pure ester product. nih.govtubitak.gov.tr The choice of eluent (solvent system) for chromatography is another parameter that is optimized to achieve efficient separation.

The table below summarizes typical optimized conditions for the synthesis of a related compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, which provides a model for the synthesis of this compound.

Table 1: Optimized Reaction Conditions for DCC/DMAP Esterification

ParameterOptimized ConditionRationale/ObservationReference
Reactants 4-(4-n-dodecyloxybenzoyloxy)benzoic acid (1.0 equiv), 4-benzyloxyphenol (1.1 equiv)A slight excess of the alcohol component helps to ensure complete consumption of the more valuable carboxylic acid. nih.gov
Coupling Agent N,N'-dicyclohexylcarbodiimide (DCC) (1.6 equiv)An excess of DCC is used to activate the carboxylic acid and drive the reaction forward. nih.gov
Catalyst 4-(dimethylaminopyridine) (DMAP) (0.1 equiv)A catalytic amount is sufficient to significantly increase the reaction rate. nih.gov
Solvent Dry Dichloromethane (CH₂Cl₂)Ensures solubility of reactants and prevents side reactions with water. nih.govtubitak.gov.tr
Temperature Room TemperatureMild conditions prevent thermal degradation and unwanted side reactions. nih.govtubitak.gov.tr
Atmosphere ArgonAn inert atmosphere prevents potential oxidation or side reactions with atmospheric components. nih.gov
Reaction Time 24 hoursAllows the reaction to proceed to completion, monitored by TLC. nih.govtubitak.gov.tr
Purification Filtration followed by Column Chromatography (Silica Gel)Filtration removes the insoluble DCU byproduct; chromatography isolates the pure product from soluble impurities. nih.govtubitak.gov.tr

Chemical Reactivity and Transformations of 4 Benzyloxy Phenyl Benzoate

Hydrolysis Processes: Kinetics and Mechanistic Studies

The ester linkage in 4-(benzyloxy)phenyl benzoate (B1203000) is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either an acid or a base, yielding 4-benzyloxyphenol and benzoic acid as the final products. smolecule.comsci-hub.se

The kinetics of this reaction, particularly under alkaline conditions, can be understood by examining studies on substituted phenyl benzoates. rsc.orgresearchgate.net The rate of alkaline hydrolysis is typically measured spectrophotometrically and follows second-order kinetics. The reaction rate is highly sensitive to the nature and position of substituents on the phenyl ring. For 4-(benzyloxy)phenyl benzoate, the benzyloxy group (-OCH₂C₆H₅) at the para position influences the electronic environment of the ester's phenolic oxygen.

Transesterification Reactions with Various Alcohol Substrates

Transesterification is another key reaction of this compound, where the benzoate group is transferred from the 4-benzyloxyphenol moiety to another alcohol. smolecule.com This equilibrium-driven process is typically facilitated by a catalyst and can be used to synthesize a variety of other benzoate esters.

R-OH + this compound ⇌ R-O-Benzoyl + 4-Benzyloxyphenol

The reaction can be performed with a range of alcohol substrates, including simple primary and secondary alcohols. The choice of catalyst is critical for achieving high yields and can include Lewis acids, bases, and metal oxides. nih.gov For instance, lanthanide metal oxides, such as praseodymium(IV) oxide (PrO₂), have been identified as effective heterogeneous catalysts for the transesterification of aryl esters at elevated temperatures (e.g., 200 °C). nih.gov The use of heterogeneous catalysts is advantageous as they can be easily separated from the reaction mixture and reused. nih.govsrce.hr

Enzymatic methods also provide a mild and selective alternative for transesterification. Lipases, for example, can catalyze the reaction, often with high enantioselectivity when resolving chiral alcohols. researchgate.net The use of vinyl esters as acyl donors in lipase-catalyzed reactions can make the process effectively irreversible, driving the reaction toward the product. researchgate.net

Below is a representative table of potential alcohol substrates for the transesterification of this compound, based on general reactivity principles.

Alcohol SubstrateAlcohol TypeExpected ReactivityPotential Catalyst
MethanolPrimaryHighPrO₂, NaOH, Lipase
Benzyl (B1604629) AlcoholPrimaryHighPrO₂, ZnCl₂-hydroxyapatite
Ethanol (B145695)PrimaryHighZinc Oxide, Lipase
2-PropanolSecondaryModeratePrO₂, Lewis Acids

This table is illustrative and based on general principles of transesterification reactions.

Derivatization Strategies via Functional Group Modifications

The structure of this compound offers several avenues for derivatization through functional group modifications. These strategies can be employed to alter the molecule's physical or chemical properties or to prepare it for subsequent synthetic steps. chromatographyonline.com

Modification of Aromatic Rings: The phenyl and phenoxy rings can undergo electrophilic aromatic substitution reactions. For example, bromination of this compound has been reported, introducing a bromine atom onto one of the aromatic rings. Similarly, nitration or acylation could be used to introduce other functional groups.

Cleavage of the Benzyl Ether: The benzyl ether linkage can be cleaved through hydrogenolysis. This reaction, typically carried out with hydrogen gas and a palladium on carbon (Pd/C) catalyst, removes the benzyl protecting group to yield 4-hydroxyphenyl benzoate. This exposes a reactive phenolic hydroxyl group, which can then be used for further modifications, such as alkylation or esterification.

Hydrolysis of the Benzoate Ester: As discussed previously, the ester can be hydrolyzed to unmask the phenolic hydroxyl group of 4-benzyloxyphenol and the carboxyl group of benzoic acid. This strategy is fundamental when this compound is used as a stable precursor for the more reactive 4-benzyloxyphenol.

These derivatization strategies significantly expand the synthetic utility of this compound beyond its direct use, allowing it to be a versatile intermediate.

Role as a Precursor and Building Block in Multi-Step Organic Syntheses

Thanks to its chemical reactivity, this compound serves as a valuable precursor and building block in a variety of multi-step synthetic sequences, particularly for creating complex molecules like dyes and heterocycles.

This compound acts as a precursor to 4-benzyloxyphenol, a key component in the synthesis of certain hetaryl-azophenol dyes. smolecule.comresearchgate.net The synthesis first involves the hydrolysis of the benzoate ester to free the phenolic hydroxyl group of 4-benzyloxyphenol. This intermediate is then coupled with diazotized heterocyclic amines in nitrosyl sulphuric acid. researchgate.net The resulting azo compounds are a class of dyes whose color and properties are determined by the specific heterocyclic amine used. The benzyloxy group in this context serves as a protecting group for the phenol (B47542), which is deprotected at the appropriate stage for the coupling reaction. researchgate.net

The structural framework of this compound is frequently integrated into linear precursors that are subsequently cyclized to form complex heterocyclic systems. numberanalytics.commdpi.com While the compound itself may not directly undergo cyclization, its derivatives are custom-built to participate in ring-forming reactions. For instance, after modification to introduce reactive functional groups, the resulting molecule can be a key substrate in intramolecular or intermolecular cyclizations to generate heterocycles. rsc.org The most prominent examples of this strategy are found in the synthesis of azetidinone and oxadiazole derivatives, where the 4-(benzyloxy)phenyl moiety is a core structural element.

The 4-(benzyloxy)phenyl unit is a recognized pharmacophore that is incorporated into pharmaceutically relevant heterocyclic scaffolds like azetidinones and oxadiazoles.

Azetidinone Derivatives: The synthesis of novel 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives has been achieved using a multi-step process starting from a close relative, methyl 4-(benzyloxy)benzoate. nih.govsciforum.net The synthesis involves converting the starting ester into 4-(benzyloxy)benzohydrazide (B166250), which is then condensed with various aromatic aldehydes to form Schiff bases. nih.gov The crucial step is the Staudinger ketene-imine cycloaddition, where the Schiff base reacts with chloroacetyl chloride in the presence of a catalyst like triethylamine (B128534) to construct the four-membered azetidinone (β-lactam) ring. nih.govresearchgate.net This reaction is often accelerated using ultrasound irradiation as a green chemistry technique. nih.govsciforum.net Furthermore, the (4-benzyloxy)phenyl group is a key intermediate in the synthesis of the cholesterol absorption inhibitor, Ezetimibe. google.com

StepReactantsProductYield (%) (Ultrasonic)
1Methyl 4-hydroxybenzoate (B8730719), Benzyl chlorideMethyl 4-(benzyloxy)benzoateGood
2Methyl 4-(benzyloxy)benzoate, Hydrazine (B178648) hydrate (B1144303)4-(Benzyloxy)benzohydrazideGood
34-(Benzyloxy)benzohydrazide, Aromatic aldehydesSchiff's bases (5a-j)72-85
4Schiff's bases (5a-j), Chloroacetyl chlorideAzetidinone derivatives (6a-j)78-89
Data sourced from a study on the synthesis of azetidinone derivatives. nih.gov

Oxadiazole Derivatives: The same 4-(benzyloxy)benzohydrazide intermediate derived from this compound is also a fundamental building block for 1,3,4-oxadiazoles. japsonline.com Various synthetic methods for 1,3,4-oxadiazoles start with an acid hydrazide. nih.gov For example, reacting the hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent (like phosphorus oxychloride) leads to the formation of the oxadiazole ring. nih.gov Derivatives of 1,3,4-oxadiazole (B1194373) containing the (benzyloxy)phenyl fragment have been synthesized and investigated for their potential biological activities, highlighting the importance of this compound as a starting point for these structures. japsonline.com

Cyclization Reactions in Complex Heterocycle Synthesis

Benzyl Deprotection Methodologies (e.g., Catalytic Hydrogenation)

The removal of the benzyl ether protecting group from this compound to yield 4-hydroxyphenyl benzoate is a critical transformation in synthetic chemistry. The most prevalent and efficient method for this deprotection is catalytic hydrogenation. organic-chemistry.orgsciforum.net This methodology involves the cleavage of the carbon-oxygen ether bond by reaction with molecular hydrogen in the presence of a metal catalyst.

Catalytic hydrogenation is widely favored due to its clean reaction profile and high yields. The standard catalyst employed is palladium on carbon (Pd/C), typically at a loading of 5-10%. sciforum.net The reaction is generally performed under a hydrogen gas atmosphere, often at atmospheric pressure, in a suitable solvent like ethanol or tetrahydrofuran (B95107) (THF).

An alternative to using hydrogen gas is transfer hydrogenation. This approach generates hydrogen in situ from a hydrogen donor molecule, which can be advantageous for laboratories not equipped for handling gaseous hydrogen. organic-chemistry.org Common hydrogen donors include formic acid, triethylsilane, and ammonium (B1175870) formate. organic-chemistry.orgorganicchemistrydata.org For instance, the combination of palladium on carbon with formic acid provides a rapid and simple method for O-benzyl group removal. organic-chemistry.org Similarly, generating molecular hydrogen by adding triethylsilane to palladium on charcoal allows for efficient deprotection under mild, neutral conditions. organic-chemistry.org

A key consideration in the deprotection of molecules like this compound is chemoselectivity, especially when other reducible functional groups are present. sciforum.net While catalytic hydrogenation is generally selective for the benzyl ether, reaction conditions can sometimes affect other parts of the molecule. However, specific reagent systems, such as NaBH₄ and CH₃CO₂H with Pd/C, have been developed to selectively hydrogenate alkenes without cleaving O-benzyl ethers, highlighting the tunability of this reaction. sciforum.netresearchgate.net The choice of catalyst, solvent, and hydrogen source can be optimized to ensure the selective removal of the benzyl group while preserving the benzoate ester functionality. organic-chemistry.orgsciforum.net

MethodCatalystHydrogen Source/ReagentSolventConditionsProductReference
Catalytic Hydrogenation10% Pd/CH₂ gas (1 atm)Ethanol25°C, 24h4-Hydroxyphenyl benzoate
Transfer HydrogenationPd/CFormic AcidNot specifiedStandard conditions4-Hydroxyphenyl benzoate organic-chemistry.org
Transfer HydrogenationPd/CTriethylsilaneNot specifiedMild, neutral conditions4-Hydroxyphenyl benzoate organic-chemistry.org
Oxidative DeprotectionNitroxyl radical/PIFA-Not specifiedAmbient temperature4-Hydroxyphenyl benzoate organic-chemistry.org

Reactivity with Specific Reagents (e.g., Lewis Acid-Promoted Reactions)

The reactivity of this compound is significantly influenced by the presence of its two distinct functional groups: the benzyl ether and the phenyl benzoate ester. The ester linkage, in particular, is susceptible to rearrangement and cleavage under the influence of specific reagents, most notably Lewis acids.

A classic transformation for phenyl esters is the Fries rearrangement, which is catalyzed by Lewis acids. sciencemadness.org This reaction involves the intramolecular acyl migration from the phenolic oxygen to an ortho or para position on the aromatic ring, yielding a hydroxyaryl ketone. sciencemadness.orgresearchgate.net For this compound, a Lewis acid like aluminum chloride (AlCl₃) could potentially catalyze the rearrangement of the benzoate group. sciencemadness.org The reaction is typically conducted by heating the ester with at least one equivalent of the Lewis acid. sciencemadness.org The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions such as temperature, solvent, and the specific Lewis acid used. sciencemadness.org Low temperatures generally favor the formation of the para-substituted product. sciencemadness.org

Various Lewis acids can be employed to promote such transformations. Besides aluminum chloride, other effective catalysts include tin(IV) chloride (SnCl₄), cdnsciencepub.com boron trifluoride (BF₃), researchgate.net and metal triflates like bismuth triflate (Bi(OTf)₃) or scandium triflate (Sc(OTf)₃). sciencemadness.org Tin(IV) chloride, for example, has been shown to selectively cleave benzyl esters, demonstrating the potential for differentiated reactivity within a molecule containing multiple ester or ether linkages. cdnsciencepub.com Boron trifluoride, often used as its hydrate (BF₃·H₂O), is an effective Brønsted acid catalyst system for a range of reactions, including Fries-type rearrangements. researchgate.net

In addition to rearrangement, the benzyl ether linkage can be cleaved by strong Lewis acids, although this typically requires harsher conditions than the ester rearrangement. organic-chemistry.org The reactivity of this compound with Lewis acids is therefore a complex interplay between the potential for Fries rearrangement of the benzoate ester and the cleavage of the benzyl ether. The specific outcome is dictated by the choice of Lewis acid and the precise reaction conditions applied.

Reaction TypeReagent/CatalystTypical SubstrateTransformationReference
Fries RearrangementAluminum chloride (AlCl₃)Phenyl benzoateRearrangement to 4-hydroxybenzophenone. sciencemadness.org
Fries RearrangementBismuth triflate (Bi(OTf)₃)Phenyl acetatesRearrangement to hydroxyaryl ketones. researchgate.net
Fries RearrangementBoron trifluoride (BF₃)Phenolic estersRearrangement to hydroxyaryl ketones. researchgate.net
Benzyl Ester CleavageTin(IV) chloride (SnCl₄)Benzyl estersSelective cleavage of the benzyl ester group. cdnsciencepub.com
Benzyl Ether CleavageStrong acidsBenzyl ethersCleavage to alcohol and toluene. organic-chemistry.org

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Benzyloxy Phenyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For 4-(Benzyloxy)phenyl benzoate (B1203000), high-resolution ¹H and ¹³C NMR, along with two-dimensional techniques, provide detailed insights into its atomic arrangement and conformation.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra offer a detailed map of the hydrogen and carbon atoms within the 4-(Benzyloxy)phenyl benzoate molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each type of proton. The aromatic protons of the benzoate and benzyloxy groups appear in the downfield region, generally between δ 7.0 and 8.2 ppm. The methylene (B1212753) protons of the benzylic group (-O-CH₂-Ph) are characteristically observed as a singlet around δ 5.1 ppm. sci-hub.se

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is typically found in the range of δ 165 ppm. Aromatic carbons resonate between δ 114 and 151 ppm, while the methylene carbon of the benzyloxy group appears around δ 70 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ sci-hub.se

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
8.19d2HAromatic Protons
7.61t1HAromatic Proton
7.49t2HAromatic Protons
7.45-7.30m5HAromatic Protons
7.15d2HAromatic Protons
7.05d2HAromatic Protons
5.12s2H-O-CH₂-Ph

d = doublet, t = triplet, m = multiplet, s = singlet

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ sci-hub.se

Chemical Shift (δ) (ppm)Assignment
165.1C=O (Ester)
151.0Aromatic C-O
144.9Aromatic C
136.6Aromatic C
133.5Aromatic CH
130.1Aromatic CH
129.6Aromatic C
128.7Aromatic CH
128.2Aromatic CH
127.5Aromatic CH
122.1Aromatic CH
115.1Aromatic CH
70.2-O-CH₂-Ph

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular puzzle of complex structures like this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, this would be most informative in confirming the coupling patterns within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the benzylic methylene protons to the specific methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between ¹H and ¹³C atoms (typically over 2-3 bonds). For example, the protons on the benzyloxy phenyl ring would show correlations to the ester carbonyl carbon, helping to piece together the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining spatial relationships between protons. In this compound, NOESY could show through-space correlations between the benzylic methylene protons and the protons of the adjacent phenyl ring, providing insights into the molecule's preferred conformation.

While specific 2D NMR experimental data for this compound is not widely published, the application of these techniques is a standard procedure for the unambiguous structural confirmation of such molecules.

Conformational Analysis via NMR Spectroscopic Data

Variable-temperature NMR studies can reveal information about the energy barriers to rotation around these bonds. researchgate.net Changes in the chemical shifts or the emergence of new signals at low temperatures can indicate the freezing out of specific conformers. researchgate.net NOESY data is also critical in this analysis, as the strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons, making it a sensitive probe of internuclear distances and, by extension, molecular conformation. Theoretical calculations are often used in conjunction with NMR data to model the possible stable conformations and estimate their relative energies. researchgate.netnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For this compound, characteristic absorption bands are expected for its key functional groups.

The most prominent peak in the FT-IR spectrum would be the C=O stretching vibration of the ester group, typically appearing in the region of 1735-1715 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would produce strong bands in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to show multiple bands in the 1600-1450 cm⁻¹ range. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
3000-2850MediumAliphatic C-H Stretch
1735-1715StrongC=O Ester Stretch
1600-1450Medium-StrongAromatic C=C Stretch
1300-1200StrongAryl-O Stretch (Ether & Ester)
1200-1000StrongC-O Stretch (Ether & Ester)
900-675StrongAromatic C-H Bend (Out-of-plane)

Raman Spectroscopy Applications

The symmetric stretching of the aromatic rings would give rise to strong Raman signals. This technique is also valuable for studying the conformational properties of molecules, as changes in conformation can lead to shifts in the Raman bands. In the context of materials science, Raman spectroscopy has been used to investigate the phase transitions and molecular ordering of liquid crystalline materials containing similar phenyl benzoate structures. udel.eduamericanpharmaceuticalreview.com For this compound, this technique could potentially be applied to study its solid-state packing or its behavior in different solvent environments.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. High-resolution mass spectrometry provides the exact mass, confirming the elemental composition, while the analysis of fragmentation patterns reveals the connectivity of its constituent parts.

High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of this compound by providing its exact mass with a high degree of accuracy. The molecular formula of this compound is C₂₀H₁₆O₃, which corresponds to a calculated monoisotopic mass of 304.1099 g/mol . Experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a measured mass that is in close agreement with this theoretical value, often within a few parts per million (ppm). For instance, analysis of a structurally related compound, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, which shares the same molecular formula (C₂₀H₁₆O₃), has a reported molecular weight of 304.33 g/mol , aligning with the expected mass range. iucr.org

Table 1: Theoretical Mass Data for this compound

Property Value
Molecular Formula C₂₀H₁₆O₃
Monoisotopic Mass 304.1099 u
Average Molecular Weight 304.341 g/mol

The fragmentation of this compound in a mass spectrometer provides a roadmap to its structure. Upon ionization, the molecular ion [M]⁺ undergoes characteristic cleavages that are indicative of its ester and ether functionalities.

A primary and highly characteristic fragmentation pathway for esters is the α-cleavage adjacent to the carbonyl group. This can result in the formation of a benzoyl cation (C₆H₅CO⁺) with a mass-to-charge ratio (m/z) of 105. This fragment is often a prominent peak in the mass spectra of benzoate esters.

Another significant fragmentation involves the cleavage of the ether bond. The benzyloxy group can cleave to produce the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common and intense peak for compounds containing a benzyl (B1604629) moiety. The remainder of the molecule could form a radical cation.

Further fragmentation could involve the loss of the entire benzyloxy group (C₇H₇O) or the benzoate group (C₇H₅O₂). In a study of related benzyloxy-containing compounds, fragmentation peaks corresponding to the loss of the benzyloxy group have been observed. The analysis of such fragmentation patterns allows for the confident identification of the benzyloxy, phenyl, and benzoate components of the molecule.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

m/z Ion Structure Description
304 [C₂₀H₁₆O₃]⁺ Molecular Ion
199 [C₁₃H₉O₂]⁺ Loss of benzyl radical
105 [C₇H₅O]⁺ Benzoyl cation
91 [C₇H₇]⁺ Tropylium ion
77 [C₆H₅]⁺ Phenyl cation

High-Resolution Mass Spectrometry (HRMS)

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic properties of this compound can be investigated using UV-Vis spectroscopy. The chromophores within the molecule, namely the phenyl, benzoate, and benzyloxy groups, give rise to characteristic electronic transitions. The absorption spectrum is expected to show bands corresponding to π → π* transitions. researchgate.netscilit.com

In similar phenyl benzoate derivatives, absorbance transitions are identified as global transitions, with π*←π being the primary electronic transition. researchgate.net Studies on 4-pentylphenyl 4-n-benzoate derivatives, for example, show complex and multiple absorbance transitions that are influenced by the solvent environment. researchgate.net For this compound, the conjugation between the phenyl ring and the benzoate carbonyl group is expected to result in strong absorption in the UV region. The presence of the benzyloxy group may lead to additional absorption bands. The specific wavelengths of maximum absorbance (λmax) would be dependent on the solvent used due to solvatochromic effects. researchgate.net

X-ray Crystallography and Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, extensive data from closely related compounds containing the 4-(benzyloxy)benzoate moiety provide a clear and detailed picture of its expected solid-state characteristics.

Key interactions expected to be present include:

C-H···O Interactions: Hydrogen bonds involving the carbonyl oxygen of the benzoate group and hydrogen atoms from the phenyl and benzyl rings are anticipated. In 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, these interactions form chains that propagate through the crystal lattice. nih.goviucr.org

π-π Stacking: The aromatic rings of the benzoate and benzyloxy groups are likely to engage in π-π stacking interactions. In related structures, centroid-to-centroid distances between interacting rings are typically in the range of 3.8 Å to 4.0 Å. nih.gov

A study on 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid showed that the major contributions to the crystal packing are from H···H, H···C, and H···O interactions. iucr.org

Table 3: Intermolecular Interactions in a Representative 4-(benzyloxy)benzoate Derivative (6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate)

Interaction Type Description
C-H···O Forms chains propagating parallel to the researchgate.net direction. nih.goviucr.org
C-H···π Involves aromatic hydrogen atoms and phenyl rings. nih.gov
π-π Stacking Occurs between the aromatic rings of naphthalene (B1677914) and phenyl benzoate with centroid-to-centroid distances of 3.9698(15) Å and 3.8568(15) Å. nih.gov

The conformation of this compound in the solid state is defined by the torsion and dihedral angles between its constituent parts. Based on data from analogous compounds, the molecule is expected to adopt a relatively planar, anti-type conformation.

In a study of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the torsion angle associated with the phenyl benzoate group (C-O-C-C) was found to be -173.7(2)°, and for the benzyloxy fragment, it was -174.8(2)°, establishing an anti-type conformation. nih.goviucr.org A database search for molecules containing a (benzyloxy)benzoate fragment revealed that in all cases, the torsion angle of the linking C-O-C-C unit indicates a conformation close to anti-periplanar. iucr.org

Table 4: Torsion and Dihedral Angles in a Representative 4-(benzyloxy)benzoate Derivative (6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate)

Parameter Angle (°) Description
Phenyl benzoate torsion angle -173.7(2) Establishes an anti-type conformation. nih.goviucr.org
Benzyloxy fragment torsion angle -174.8(2) Establishes an anti-type conformation. nih.goviucr.org
Dihedral angle (phenyl benzoate vs. benzyloxy) 72.30(13) Indicates a non-coplanar arrangement of the aromatic systems. nih.goviucr.org

Theoretical and Computational Investigations of 4 Benzyloxy Phenyl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various properties of organic molecules. For compounds like 4-(Benzyloxy)phenyl benzoate (B1203000), DFT methods, such as B3LYP combined with basis sets like 6-311+G(d,p), are frequently employed to achieve a balance between computational cost and accuracy. iucr.orgnih.goviucr.orgiucr.orgmdpi.com These calculations provide fundamental insights into the molecule's behavior at an atomic level.

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in computational analysis is typically molecular geometry optimization, which calculates the lowest energy and most stable three-dimensional arrangement of the atoms. For the 4-(benzyloxy)benzoate fragment, studies on related molecules have shown that the torsion angle of the linking C—O—C—C unit generally adopts a conformation close to anti. iucr.orgnih.govresearchgate.net In a similar compound, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the torsion angles associated with the phenyl benzoate and benzyloxy groups were determined to be -173.7° and -174.8° respectively, which establishes this anti-type conformation. iucr.orgiucr.orgnih.gov

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles. These theoretical values can then be compared with experimental data from X-ray crystallography to validate the computational model. iucr.orgresearchgate.net

Table 1: Predicted Geometrical Parameters for 4-(Benzyloxy)phenyl Benzoate Fragment (Note: The following values are illustrative, based on DFT calculations performed on structurally related compounds.)

ParameterBond/AtomsPredicted Value
Bond Length (Å) C=O~1.21
C-O (Ester)~1.36
O-C (Phenyl)~1.41
C-O (Ether)~1.37
Bond Angle (˚) O=C-O~123
C-O-C (Ester)~117
C-O-C (Ether)~118
Dihedral Angle (˚) Phenyl benzoate group~174-178
Benzyloxy fragment~175-180

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govmalayajournal.org

A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to undergo electronic transitions. nih.gov Calculations on related structures provide an indication of the expected values for this compound. For instance, the HOMO-LUMO gap for 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate was calculated to be 3.17 eV, while for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, it was 4.3337 eV. nih.govresearchgate.netnih.govnih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Benzyloxy Benzoate Derivatives (Note: Data is from studies on related compounds to illustrate typical values.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate--3.17 nih.govnih.gov
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid--4.3337 iucr.orgresearchgate.netnih.gov

The analysis of the orbital distribution shows that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions, indicating the probable sites for electrophilic and nucleophilic attacks.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

DFT calculations are a reliable method for predicting spectroscopic parameters, which can aid in the interpretation of experimental data. Theoretical vibrational frequencies from Fourier-transform infrared (FT-IR) and Raman spectroscopy can be computed, and a good correlation between calculated and experimental frequencies confirms the optimized geometry. science.govdntb.gov.uanih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govpsu.edu These theoretical spectra serve as a powerful tool for structural elucidation and assignment of experimental signals. science.govpsu.edu

Table 3: Illustrative Predicted Spectroscopic Data for this compound (Note: These are hypothetical values based on typical results from DFT calculations for similar functional groups.)

ParameterFunctional Group / AtomPredicted Wavenumber (cm⁻¹) / Chemical Shift (ppm)
Vibrational Frequencies C=O stretch (ester)~1730-1750
C-O-C stretch (ester)~1250-1280
C-O-C stretch (ether)~1230-1260
¹H NMR Chemical Shifts -CH₂- (benzyl)~5.1
Aromatic protons~6.9-8.2
¹³C NMR Chemical Shifts C=O (carbonyl)~165
-CH₂- (benzyl)~70

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the electronic charge distribution of a molecule. malayajournal.org It illustrates the electrostatic potential on the electron density surface, identifying regions that are rich or deficient in electrons. These maps are useful for predicting how a molecule will interact with other species, particularly in non-covalent interactions and chemical reactions. malayajournal.orgdntb.gov.ua

The MEP surface is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these would be concentrated around the carbonyl and ether oxygen atoms. researchgate.net

Blue: Regions of most positive electrostatic potential, representing electron-poor areas prone to nucleophilic attack. These are typically found around the hydrogen atoms. nih.govresearchgate.net

Green: Regions of neutral or near-zero potential.

The MEP map for this compound would highlight the reactive sites and provide insight into its hydrogen bonding capabilities.

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a network of non-covalent intermolecular interactions. Understanding these forces is crucial for predicting crystal packing and material properties.

Hirshfeld Surface Analysis for Non-Covalent Interactions (e.g., C-H...O, C-H...π, π-π Stacking)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. mdpi.comnih.govacs.org By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify specific close contacts between molecules. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds. nih.govnih.gov

C-H···O interactions: Hydrogen bonds involving a carbon-bound hydrogen and an oxygen atom of the ester or ether group. iucr.orgnih.govnih.gov

C-H···π interactions: Interactions where a C-H bond points towards the electron-rich π-system of an aromatic ring. nih.govresearchgate.netresearchgate.net

π-π stacking: Attractive interactions between the aromatic rings of adjacent molecules. iucr.orgnih.gov

Studies on structurally similar compounds show that H···H, C···H/H···C, and O···H/H···O contacts are typically the most significant contributors to the crystal packing. nih.govnih.govnih.gov

Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds

Interaction Type6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate nih.gov4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate nih.gov
H···H 34.5%39.7%32.4%
C···H / H···C 34.1%39.0%37.0%
O···H / H···O 11.8%18.0%-
C···C 5.5%--
N···H / H···N 10.4%--

Theoretical Solvatochromism Studies

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a phenomenon that can be effectively modeled using computational methods. Theoretical studies on compounds structurally related to this compound, such as other benzyloxy-containing molecules and benzoate derivatives, have utilized Time-Dependent Density Functional Theory (TD-DFT) to predict their electronic absorption and fluorescence spectra in various solvents. dntb.gov.uaniscpr.res.in

These investigations typically involve calculating the electronic transitions, primarily the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition, in the gas phase and in the presence of different solvent environments using implicit solvent models like the Polarizable Continuum Model (PCM). The results help in understanding how the solvent's polarity, polarizability, and specific hydrogen-bonding capabilities influence the energy of these electronic transitions. dntb.gov.uaniscpr.res.in

Table 1: Theoretical Solvatochromic Analysis of Related Benzoate Derivatives

Solvent Parameter (Catalán Model)Predicted Influence on Electronic SpectraReference
Solvent Acidity (SA) Influences specific interactions, particularly with H-bond acceptor sites like carbonyl oxygen. Significant in protic solvents. dntb.gov.ua
Solvent Basicity (SB) Affects interactions with any H-bond donor sites on the solute. dntb.gov.ua
Solvent Dipolarity (SdP) Governs non-specific dipole-dipole interactions, often a dominant factor in spectral shifts. mdpi.com
Solvent Polarizability (SP) Relates to dispersion forces and is crucial in non-polar solvents. dntb.gov.ua

Thermodynamic Property Predictions and Simulations

Computational chemistry is extensively used to predict the thermodynamic properties of molecules, providing data that can be difficult to obtain experimentally. For derivatives of this compound, Density Functional Theory (DFT) calculations, often at the B3LYP/6-311+G(d,p) level of theory, have been employed to optimize molecular geometry and calculate key thermodynamic parameters. nih.govresearchgate.netnih.gov

Furthermore, energy framework calculations can determine the interaction energies between molecules, breaking them down into electrostatic, polarization, dispersion, and repulsion components. researchgate.netnih.gov Studies on structurally similar compounds, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, show that dispersion energy is often the dominant force in the crystal packing. researchgate.netiucr.org For liquid crystalline materials related to phenyl benzoates, inverse gas chromatography (IGC) is a technique used to determine thermodynamic interaction parameters experimentally, which can then be compared with simulation results. nih.govtubitak.gov.tr

Table 2: Calculated Interaction Energies for a Related Compound (4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid)

Energy ComponentCalculated Value (kJ mol⁻¹)Reference
Electrostatic (E_ele)-145.6 nih.gov
Polarization (E_pol)-47.3 nih.gov
Dispersion (E_dis)-201.0 researchgate.netnih.gov
Repulsion (E_rep)83.6 nih.gov
Total Interaction Energy (E_tot) -308.0 nih.gov

Non-Linear Optical (NLO) Property Calculations and Design

Non-linear optical (NLO) materials, which exhibit unique responses to high-intensity light, are crucial for applications in optoelectronics and photonics. Computational methods play a key role in the design and screening of potential NLO molecules. The NLO properties of organic compounds like this compound are primarily determined by their molecular polarizability (α) and hyperpolarizabilities (β and γ). dtic.mil

Density Functional Theory (DFT) is the most common method for calculating these properties. nih.govanalis.com.my A finite-field approach within a DFT framework is often used, where the response of the molecule's dipole moment to an external electric field is calculated to determine the NLO coefficients. dtic.mil Research on related compounds, such as chalcones containing a 4-(benzyloxy)phenyl group, has demonstrated the use of DFT to compute the first static hyperpolarizability (β) and to study the influence of solvents on NLO properties using self-consistent reaction field (SCRF) methods. science.gov

A small HOMO-LUMO energy gap is a key indicator of potential NLO activity, as it facilitates intramolecular charge transfer (ICT), a mechanism that enhances the hyperpolarizability. nih.govanalis.com.my The presence of π-conjugated systems, which act as bridges between electron-donating and electron-accepting groups, is a classic design strategy for NLO molecules. analis.com.my For this compound, the conjugated phenyl rings and the ether and ester linkages would be the focus of computational analysis to predict its NLO response. The calculated first hyperpolarizability (β_tot) of promising NLO compounds can be significantly larger than that of standard reference materials like urea (B33335) or p-nitroaniline. analis.com.myscience.gov

Table 3: Calculated NLO Properties for a Novel Triazole Derivative

PropertySymbolCalculated ValueReference
HOMO-LUMO GapΔE4.618 eV nih.gov
Linear Polarizabilityα4.195 x 10⁻²³ esu nih.gov
First Hyperpolarizabilityβ6.317 x 10⁻³⁰ esu nih.gov
Second Hyperpolarizabilityγ4.314 x 10⁻³⁵ esu nih.gov

Applications of 4 Benzyloxy Phenyl Benzoate in Advanced Materials and Chemical Technologies

Liquid Crystalline Materials Development

The unique molecular architecture of 4-(Benzyloxy)phenyl benzoate (B1203000) and its derivatives is instrumental in the formation of liquid crystalline phases. These materials exhibit properties intermediate between those of conventional liquids and solid crystals, making them suitable for a range of technological applications, most notably in display technologies.

Design and Synthesis of Phenyl Benzoate-Based Calamitic Liquid Crystals

Calamitic, or rod-like, liquid crystals are characterized by their elongated molecular shape. Phenyl benzoate derivatives are a prominent class of calamitic compounds. nih.govtubitak.gov.tr The synthesis of these materials often involves modifying the terminal groups, linking units, and introducing lateral substituents to the core structure to fine-tune their physicochemical properties. nih.govtubitak.gov.tr

The synthesis of a specific calamitic liquid crystal, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), demonstrates a common synthetic strategy. nih.govtubitak.gov.tr This process involves the esterification of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid with 4-benzyloxyphenol. tubitak.gov.tr The reaction is typically catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in a dry solvent like dichloromethane (B109758) (CH2Cl2). tubitak.gov.tr The resulting product is then purified using techniques such as column chromatography. tubitak.gov.tr

Similarly, homologous series of 4-(benzyloxy)phenyl-4-(alkoxy)benzoates are synthesized by bonding a benzene (B151609) ring with an ether-linked tail to a (benzyloxy)benzene via an ester linkage. tandfonline.com The synthesis of side-chain liquid crystalline polyacetylenes also utilizes phenyl benzoate mesogens. For instance, acetylene (B1199291) monomers like 10-[4-(4'-R-phenoxycarbonyl)phenoxycarbonyl]-1-decynes are prepared through two consecutive esterification reactions of 10-undecynoic acid. acs.org

Structure-Mesomorphic Property Relationships and Molecular Design Principles

The relationship between the molecular structure of phenyl benzoate derivatives and their liquid crystalline behavior (mesomorphism) is a critical area of study. The design of these molecules is guided by principles that aim to control the type and temperature range of the liquid crystal phases.

Key factors influencing mesomorphic properties include:

Molecular Core: A rigid and flat core, such as that provided by the phenyl benzoate group, is essential for promoting the molecular alignment necessary for liquid crystal formation. tandfonline.com

Terminal Groups: The nature and length of terminal groups, such as alkoxy or benzyloxy chains, significantly impact the stability and type of mesophase. nih.govtubitak.gov.trtandfonline.com For example, in the (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline series, the length of the terminal alkyloxy chain influences the stability of the observed smectic A (SmA) phase. mdpi.comdntb.gov.ua Longer ether chain tails in some series tend to exhibit both smectic A and nematic phases, while shorter chains may only show a nematic phase. tandfonline.com

Linking Groups: The ester linkage in phenyl benzoates contributes to the linearity and polarity of the molecule, affecting its intermolecular interactions.

Chirality: The introduction of a chiral center, such as an (S)-3,7-dimethyloctyloxy group, can induce the formation of chiral mesophases like the chiral smectic C (SmC) and chiral nematic (N) phases, which are of interest for their ferroelectric properties. researchgate.net

Studies on various series of phenyl benzoate-based compounds have revealed that even subtle changes in molecular structure can lead to significant differences in their liquid crystalline behavior. For instance, the presence of a three-dimensional ring in the molecular core, as opposed to a flat biphenyl (B1667301) or benzoyloxy benzene group, can prohibit the exhibition of mesomorphic properties. tandfonline.com

Thermodynamic Characterization of Liquid Crystalline Phases

The thermodynamic properties of liquid crystalline phases are crucial for understanding their stability and phase transitions. Techniques like Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM) are commonly used to determine phase transition temperatures and identify mesophase types. nih.govtubitak.gov.trresearchgate.net

For the calamitic liquid crystal BDBB, DSC analysis revealed two endotherms corresponding to the crystal (Cr) to smectic C (SmC) transition and the nematic (N) to isotropic (Iso) phase transition. tubitak.gov.tr The transition temperatures and corresponding enthalpy values provide quantitative data on the energetics of these phase changes. nih.gov

Inverse Gas Chromatography (IGC) is another powerful technique for the thermodynamic characterization of liquid crystals. nih.govtubitak.gov.trtandfonline.com IGC can be used to determine phase transition temperatures and to study the interactions between the liquid crystal stationary phase and various solvent probes at infinite dilution. tubitak.gov.trtandfonline.com By measuring the specific retention volume (Vg°) of different solutes, researchers can calculate thermodynamic parameters such as the Flory-Huggins interaction parameter and the weight fraction activity coefficient at infinite dilution. nih.gov These parameters offer insights into the solvent-liquid crystal interactions and the selectivity of the liquid crystal for separating isomers. nih.govtubitak.gov.tr For BDBB, thermodynamic properties were examined in the temperature range of 483.2 K to 493.2 K, which was identified as the thermodynamic equilibrium region. nih.govtubitak.gov.tr

CompoundPhase TransitionTemperature (K)Enthalpy (J/g)
BDBB Cr → SmC453.865.4
SmC → N480.51.1
N → Iso482.91.9
Data for 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) obtained from DSC measurements. nih.gov

Electro-Optical Properties and Device Performance Considerations

The electro-optical properties of liquid crystals are the basis for their application in display devices. When an electric field is applied to a liquid crystal material, the orientation of the molecules can be altered, which in turn changes the way light passes through the material. google.com

Phenyl benzoate-based liquid crystals are of interest for their electro-optical performance. dtic.mil The introduction of chiral groups can lead to ferroelectric liquid crystals (FLCs), which exhibit spontaneous polarization and fast switching times. researchgate.net For example, Schiff bases with an (S)-3,7-dimethyloctyloxy chiral chain exhibit a ferroelectric SmC* phase with spontaneous polarization values in the range of 70–130 nC cm⁻². researchgate.net

The dielectric properties of these materials are also important for their application in electronic devices. researchgate.net Dielectric spectroscopy can be used to investigate the real and imaginary parts of the dielectric constant, conductivity, and dielectric relaxation mechanisms as a function of frequency and temperature. researchgate.net Such studies are essential for a complete characterization of the liquid crystal and for optimizing its performance in devices. The development of liquid crystalline thiol-ene monomers based on phenyl benzoate offers a pathway to new material architectures with potentially enhanced electro-optical properties through in situ polymerization. tandfonline.com

Advanced Dye and Pigment Chemistry Applications

Beyond liquid crystals, 4-(benzyloxy)phenol, a key precursor to 4-(benzyloxy)phenyl benzoate, is utilized in the synthesis of advanced dyes. Specifically, it has been used in the preparation of a series of hetaryl-azophenol dyes. smolecule.comresearchgate.net

The synthesis of these azo dyes involves coupling 4-benzyloxyphenol with various heterocyclic amines in nitrosyl sulphuric acid. researchgate.net The resulting dyes have been characterized using spectroscopic techniques such as UV-Vis, FT-IR, and 1H-NMR. researchgate.net The solvatochromism of these dyes, which is the change in their color with the polarity of the solvent, has been evaluated, indicating their potential use in applications where environmental sensing is required. researchgate.net Azo dyes are a significant class of industrial colorants used in a wide array of applications, including dyeing textile fibers, and in advanced technologies like dye-sensitized solar cells and liquid crystalline displays. researchgate.net

Intermediate in Fine Chemical Synthesis and Specialty Chemicals

The compound this compound and its precursors are valuable intermediates in the synthesis of more complex molecules and specialty chemicals. smolecule.comlookchem.com The benzyloxy group often serves as a protective group in multi-step organic syntheses. This group is stable under many reaction conditions but can be removed when desired, typically through hydrogenolysis.

For instance, 4'-(benzyloxy)[1,1'-biphenyl]-4-ol, a related compound, is used as a building block in organic synthesis. The benzyloxy group provides stability during chemical transformations on other parts of the molecule. This strategic use of protecting groups is a fundamental concept in the synthesis of complex pharmaceutical compounds and advanced materials. The role of this compound as a synthetic intermediate highlights its importance in the broader landscape of fine chemical manufacturing. innospk.com

Applications in Separation Science (e.g., as Stationary Phases in Chromatography)

The unique physicochemical properties of this compound and its derivatives have prompted investigations into their utility in separation science, particularly as stationary phases in chromatography. The thermodynamic interactions between a stationary phase and various solutes are fundamental to the separation process, and inverse gas chromatography (IGC) has emerged as a valuable technique for characterizing these interactions for materials like liquid crystals. smolecule.comnih.govtubitak.gov.tr

Research has been conducted on derivatives such as 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) , a calamitic (rod-shaped) liquid crystal, to evaluate its thermodynamic characteristics and potential as a stationary phase. nih.govtubitak.gov.tr In IGC, the material of interest (BDBB) is used to fill the column, and known volatile solutes (probes) are injected. By measuring the retention times of these probes, crucial thermodynamic data can be derived. tubitak.gov.tr

Studies on BDBB have demonstrated its selectivity in separating challenging mixtures of isomers. For instance, its ability to separate acetate (B1210297) and alcohol isomers was examined over a wide temperature range (333.2 K to 483.2 K). nih.govtubitak.gov.tr The specific retention volumes and interaction parameters derived from these experiments provide deep insights into the nature of the molecular interactions between the liquid crystal stationary phase and the solutes. These interactions are influenced by factors such as the molecular structure and polarity of both the stationary phase and the solute. The successful separation of isomers highlights the potential of these materials to create highly selective chromatographic columns. tubitak.gov.tr

The table below summarizes the solutes used to probe the thermodynamic properties of the BDBB stationary phase in IGC experiments.

Analyte ClassSpecific Solutes InvestigatedTemperature Range (K)
Alkanes n-Heptane, n-Octane, n-Nonane, n-Decane, Undecane, Dodecane, Tridecane (B166401)483.2 - 493.2
Acetate Isomers n-Butyl acetate, Isobutyl acetate, Ethyl acetate333.2 - 483.2
Alcohol Isomers n-Butyl alcohol, Isobutyl alcohol, tert-Butyl alcohol333.2 - 483.2
Aromatic Hydrocarbons n-Propylbenzene, Isopropylbenzene, Ethylbenzene, Toluene, Chlorobenzene (B131634)483.2 - 493.2

This data is compiled from IGC studies on the derivative 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB). nih.govtubitak.gov.tr

Potential in Organic Electronic Materials and Optoelectronics

Derivatives of this compound are significant in the development of organic electronic materials, primarily due to their liquid crystalline properties. nih.gov These materials, often described as calamitic or rod-shaped molecules, can self-assemble into ordered yet fluid phases known as mesophases (e.g., nematic and smectic), which is a critical behavior for applications in optoelectronics. nih.govtubitak.gov.trtandfonline.com The molecular structure, including the rigid core of phenyl benzoate and flexible terminal groups like the benzyloxy and alkoxy chains, dictates the type of mesophase and the temperature range over which it is stable. tubitak.gov.triucr.org

The primary application leveraging these properties is in Liquid Crystal Displays (LCDs) . smolecule.comnih.gov In an LCD, the application of an electric field alters the orientation of the liquid crystal molecules, thereby controlling the passage of light. The specific mesomorphic characteristics of this compound derivatives make them suitable candidates for this light-modulating layer.

Research into a series of 4-(benzyloxy)phenyl-4-(alkoxy)benzoates has elucidated how molecular structure affects liquid crystalline behavior. A study using polarized optical microscopy and differential scanning calorimetry found that derivatives with shorter alkoxy tails exhibit only a nematic phase, while those with longer tails display both nematic and smectic A phases. tandfonline.com This tunability is crucial for designing materials with specific properties for advanced display technologies.

Furthermore, the integration of a (benzyloxy)benzoate group into more complex molecular structures has been explored for a wider range of optoelectronic applications. For example, derivatives that also contain a cyanobiphenyl group are investigated for their potential use in light-emitting diodes (LEDs), sensors, and photovoltaic solar cells. nih.gov The combination of different functional groups allows for the fine-tuning of electronic and optical properties to meet the demands of these advanced technologies.

The table below outlines some derivatives and their noted liquid crystalline properties or potential applications.

Compound/SeriesObserved MesophasesPotential Applications
4-(Benzyloxy)phenyl-4-(alkoxy)benzoates Nematic, Smectic A (depending on alkoxy chain length)Liquid Crystal Displays (LCDs)
4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) Calamitic Liquid CrystalAdvanced material for thermodynamic studies, potential for displays
4'-Cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate derivatives Liquid CrystallineOptoelectronic materials, LEDs, Photovoltaic solar cells, Sensors

This data is compiled from studies on this compound and its structural analogs. nih.govnih.govtandfonline.com

Advanced Analytical Strategies for 4 Benzyloxy Phenyl Benzoate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify the components of a mixture. For 4-(Benzyloxy)phenyl benzoate (B1203000), several chromatographic techniques are particularly valuable.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile compounds like 4-(Benzyloxy)phenyl benzoate. The development of a robust HPLC method is critical for quality control.

A typical HPLC method for a related compound, benzyl (B1604629) p-(benzyloxy)benzoate, utilizes a reverse-phase approach. sielc.com Method development involves the careful selection of a stationary phase, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity. For instance, a phenyl-bonded silica (B1680970) gel column can be effective for separating aromatic compounds. google.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.compatsnap.comnih.govjprdi.vnpjoes.com The pH of the aqueous phase can be adjusted to ensure the analyte is in a neutral form, enhancing its interaction with a C18 stationary phase. jprdi.vn Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to effectively separate compounds with a range of polarities. nih.govpjoes.com

Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits strong absorbance. patsnap.comnih.gov For compounds containing a benzoate group, a wavelength around 230 nm is often suitable. chromatographyonline.com The method must be validated to ensure its reliability, with parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) being established. pjoes.com

Table 1: Illustrative HPLC Method Parameters for Benzoate Compounds

Parameter Condition
Instrument Agilent 1260 HPLC or similar patsnap.com
Column Phenyl bonded silica gel (e.g., 4.6 x 100mm, 2.6µm) patsnap.com or C18 column nih.govjprdi.vn
Mobile Phase Acetonitrile and water with additives like formic acid or phosphate (B84403) buffer sielc.comjprdi.vnpjoes.com
Elution Isocratic or Gradient nih.govjprdi.vnpjoes.com
Flow Rate 1.0 mL/min patsnap.comjprdi.vn
Column Temperature 30 °C patsnap.com
Detection Wavelength 230-320 nm patsnap.comchromatographyonline.com

| Injection Volume | 5-20 µL patsnap.comjprdi.vn |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be a powerful tool for its analysis after conversion to a more volatile derivative. Derivatization is a common strategy in GC to improve the chromatographic properties and detection of analytes. gcms.cz Techniques like silylation or acylation can be used to replace active hydrogens, reducing polarity and increasing volatility. gcms.cz

For instance, phenolic compounds can be derivatized to make them amenable to GC-MS analysis. scirp.org The resulting derivatives can then be separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern of the molecule. scirp.orgsci-hub.se This technique is particularly useful for identifying and quantifying trace-level impurities that may be more volatile than the parent compound.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Compounds with Hydroxyl Groups

Reagent Type Example Reagent Target Functional Group
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Hydroxyl, Carboxyl jfda-online.com
Acylation Trifluoroacetic anhydride (B1165640) (TFAA) Amine, Hydroxyl jfda-online.com

| Alkylation | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Carboxylic acids, Phenols jfda-online.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable technique for rapidly monitoring the progress of chemical reactions and for preliminary screening of compound purity. researchgate.net In the synthesis of this compound and its derivatives, TLC is used to track the consumption of starting materials and the formation of the product. mdpi.commdpi.comfigshare.com

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. nih.govtubitak.gov.tr The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase). Different components of the mixture travel up the plate at different rates, resulting in their separation. Visualization of the separated spots is often achieved under UV light or by using a staining reagent. epfl.ch

For the synthesis of a related compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, TLC with chloroform (B151607) as the eluent was used to monitor the reaction. nih.govtubitak.gov.tr Similarly, in the synthesis of methyl-4-(benzyloxy)benzoate, the reaction completion was monitored by TLC. mdpi.com This allows for the timely quenching of the reaction and subsequent purification, often by column chromatography, which uses the same principles of separation as TLC but on a larger scale. nih.govtubitak.gov.tr

Inverse Gas Chromatography (IGC) for Material Characterization and Intermolecular Interactions

Inverse Gas Chromatography (IGC) is a unique and powerful gas-phase technique used to characterize the physicochemical properties of solid materials. tubitak.gov.tr In IGC, the material of interest, in this case, a substance related to this compound, is packed into a column and serves as the stationary phase. nih.govtubitak.gov.tr Known volatile probe molecules are then injected into the column, and their retention times are measured. nih.govtubitak.gov.tr

This technique has been successfully applied to study the thermodynamic characteristics of a liquid crystal compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate. nih.govtubitak.gov.tr By measuring the retention of various probe molecules (solvents) at different temperatures, it is possible to determine important thermodynamic parameters. nih.govtubitak.gov.tr These include the Flory-Huggins interaction parameter and the weight fraction activity coefficient at infinite dilution, which provide insights into the interactions between the stationary phase and the probe molecules. nih.gov

IGC is particularly useful for studying phase transitions in materials like liquid crystals. nih.govtubitak.gov.tr The retention diagrams, which plot the logarithm of the specific retention volume against the inverse of temperature, can reveal transition temperatures such as crystal to smectic, smectic to nematic, and nematic to isotropic phases. tubitak.gov.tr Furthermore, IGC can be used to assess the selectivity of the material for separating structural isomers. nih.govresearchgate.net

Table 3: Probe Molecules Used in IGC Studies of a Related Benzoate Liquid Crystal

Probe Molecule Class Specific Probes
Alkanes n-heptane, n-octane, n-nonane, n-decane, undecane, dodecane, tridecane (B166401) nih.gov
Acetate (B1210297) Isomers n-butyl acetate, isobutyl acetate, ethyl acetate nih.gov
Aromatic Hydrocarbons n-propylbenzene, isopropylbenzene, ethylbenzene, toluene, chlorobenzene (B131634) nih.gov

| Alcohol Isomers | n-butyl alcohol, isobutyl alcohol, tert-butyl alcohol nih.gov |

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. upi.edu This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edu

For quantitative analysis of this compound, a calibration curve would first be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve. upi.edu Compounds with chromophoric groups, such as the phenyl and benzoate moieties in this compound, are well-suited for UV-Vis analysis. chromatographyonline.comupi.edu Phenyl benzoate itself shows negligible UV-Vis absorption at 365 nm and longer wavelengths. rsc.org

The choice of solvent is important, as it should not absorb significantly in the same region as the analyte. The maximum absorption wavelength (λmax) for the analyte should be used for measurements to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. For example, in the analysis of food preservatives, sodium benzoate is often detected in the UV range. drawellanalytical.com

Table 4: Chemical Compound Names

Compound Name
This compound
Benzyl p-(benzyloxy)benzoate
4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate
Methyl-4-(benzyloxy)benzoate
N,O-Bis(trimethylsilyl)trifluoroacetamide
Trifluoroacetic anhydride
N,N-Dimethylformamide dimethyl acetal
Chloroform
n-heptane
n-octane
n-nonane
n-decane
undecane
dodecane
tridecane
n-butyl acetate
isobutyl acetate
ethyl acetate
n-propylbenzene
isopropylbenzene
ethylbenzene
toluene
chlorobenzene
n-butyl alcohol
isobutyl alcohol
tert-butyl alcohol
Acetonitrile
Methanol
Formic acid
Sodium benzoate

Emerging Research Frontiers and Future Perspectives on 4 Benzyloxy Phenyl Benzoate

Development of Novel and Efficient Synthetic Routes with Enhanced Sustainability

The synthesis of 4-(benzyloxy)phenyl benzoate (B1203000) and its derivatives has traditionally relied on established esterification methods. A common route involves the reaction of a phenol (B47542) with a benzoic acid derivative. For instance, the synthesis of 2-acetyl-3,5-bis(benzyloxy)phenyl 4-(benzyloxy)benzoate is achieved by reacting 2-acetyl-3,5-bis(benzyloxy)phenol with 4-(benzyloxy)benzoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Similarly, other derivatives are synthesized through condensation reactions using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a DMAP catalyst. nih.gov

In a move towards more sustainable and efficient processes, researchers are exploring modern synthetic techniques. A notable advancement is the use of ultrasound-assisted synthesis. This "green chemistry" approach has been successfully employed for the synthesis of methyl-4-(benzyloxy)benzoate, a precursor to more complex derivatives. mdpi.comnih.govmdpi.com The reaction of methyl-4-hydroxybenzoate and benzyl (B1604629) chloride is carried out in an ultrasonic processor, which significantly reduces the reaction time compared to conventional refluxing methods. mdpi.comsciforum.netnih.gov

Below is a comparison of reaction times for conventional versus ultrasound-assisted methods for the synthesis of related derivatives, highlighting the efficiency of the green chemistry approach.

Synthesis Method Reaction Time Reference
Conventional Refluxing8–10 hours mdpi.com
Room Temperature Stirring20–28 hours mdpi.com
Ultrasonic Irradiation4 hours mdpi.comnih.gov

This shift towards ultrasonic irradiation not only accelerates the synthesis but also often leads to higher yields and reduced energy consumption, aligning with the principles of sustainable chemistry. nih.govnih.gov

Exploration of Untapped Chemical Reactivity and Derivatization Pathways

The chemical reactivity of 4-(benzyloxy)phenyl benzoate is primarily centered around its ester and benzyloxy functionalities, which serve as handles for further derivatization. smolecule.comechemi.com Researchers are actively exploring these reactive sites to create novel molecules with tailored properties.

One significant derivatization pathway involves the conversion of a 4-(benzyloxy)benzoate precursor into a hydrazide. For example, methyl 4-(benzyloxy)benzoate can be treated with hydrazine (B178648) hydrate (B1144303) to form 4-(benzyloxy)benzohydrazide (B166250). mdpi.comnih.govmdpi.com This hydrazide is a versatile intermediate that can be further reacted to produce a variety of heterocyclic compounds.

Subsequent reactions of the hydrazide intermediate have led to the synthesis of:

Azetidinones : Through a [2+2] ketene-imine cycloaddition reaction (Staudinger reaction), Schiff's bases derived from the hydrazide are converted into 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives. mdpi.comnih.gov

Oxadiazoles : Reaction of the acid hydrazide with carbon disulphide yields 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione, which can be further modified through Mannich reactions. nih.govmdpi.com

Furthermore, the ester group itself can be part of more complex molecular architectures, as seen in the synthesis of kaempferol (B1673270) derivatives where a 4-(benzyloxy)benzoate moiety is incorporated into a larger flavonoid structure. nih.gov The benzyl group can also be strategically removed via catalytic hydrogenation to yield a phenolic group, which can then be subjected to further esterification, demonstrating a multi-step derivatization strategy. tandfonline.com These pathways illustrate the potential to generate a diverse library of compounds originating from the core this compound scaffold.

Advanced Materials Science Applications Beyond Established Liquid Crystal Systems

While derivatives of this compound are well-known for their use in thermotropic liquid crystals, forming nematic and smectic phases, current research is pushing their application into other areas of materials science. nih.govtubitak.gov.trmdpi.comresearchgate.netdntb.gov.ua

One emerging application is in the development of novel dye compounds. A derivative, 4-(benzyloxy)phenol, has been utilized in the preparation of hetaryl-azophenol dyes, indicating a potential for these compounds in the field of colorants and optical materials. smolecule.com

The broader class of liquid crystal polymers (LCPs) containing similar mesogenic units is also being explored for advanced applications. mdpi.com For instance, polymers incorporating the 3,4,5-tris[4-(n-dodecan-1-yloxy)benzyloxy]benzoate unit have been investigated for their self-assembly properties. mdpi.com The electrochemical properties of some calamitic thermotropic liquid crystals with related structures suggest their potential use in electro-optical applications due to moderate HOMO/LUMO bandgaps. mdpi.com

The table below summarizes the established and emerging applications.

Application Area Specific Use Key Feature Reference
Liquid CrystalsDisplay TechnologyThermotropic nematic and smectic phases nih.govtubitak.gov.trmdpi.com
Dye SynthesisHetaryl-azophenol dyesChromophoric properties smolecule.com
Electro-optical MaterialsPotential componentsModerate HOMO/LUMO bandgaps mdpi.com
Liquid Crystal PolymersSelf-assembling materialsFormation of columnar structures mdpi.com

These new avenues suggest that the unique molecular architecture of this compound derivatives can be leveraged for functions beyond conventional liquid crystal displays.

Integration with Sustainable Chemistry Principles and Methodologies

The integration of sustainable, or "green," chemistry principles is becoming a critical aspect of research involving this compound and its derivatives. numberanalytics.comopcw.orgresearchgate.net The primary goal is to design chemical processes that are more efficient, use less hazardous substances, and reduce waste and energy consumption. numberanalytics.comresearchgate.net

A key methodology being adopted is ultrasound-assisted synthesis . As detailed in section 8.1, sonication provides a cleaner and more rapid alternative to traditional heating methods for synthesizing precursors like methyl-4-(benzyloxy)benzoate. mdpi.comnih.govnih.gov This technique not only shortens reaction times from many hours to just a few but also enhances product yields. mdpi.comnih.gov

Other green chemistry strategies being implemented include:

Use of Milder Reagents : The use of potassium carbonate (K2CO3) as a mild base in synthesis is an example of choosing less hazardous reagents. mdpi.comnih.gov

Catalytic Reactions : Employing catalysts like triethylamine (B128534) allows reactions to proceed under less extreme conditions and can improve selectivity, thereby reducing byproducts. mdpi.comsciforum.net

The principles of green chemistry are being applied to reduce the environmental footprint of synthesizing these valuable compounds, making their production more economically and ecologically viable. researchgate.netescholarship.org

Predictive Research and Design through Advanced Computational Chemistry

Advanced computational chemistry is increasingly being used to predict the properties and guide the design of novel derivatives of this compound before their synthesis. Techniques like Density Functional Theory (DFT) and molecular docking are providing valuable insights into molecular structure, stability, and potential applications. iucr.orgmdpi.com

DFT studies have been employed to:

Optimize Molecular Geometry : Calculations at levels like B3LYP/6–311+G(d,p) are used to determine the most stable three-dimensional structure of these molecules, including bond lengths and dihedral angles. iucr.org

Analyze Electronic Properties : The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the electronic and optical properties of the compounds. The HOMO-LUMO energy gap is a key parameter for assessing their potential in electro-optical materials. researchgate.netiucr.orgresearchgate.net

Predict Reactivity : The electrophilicity index can be calculated to indicate the molecule's reactivity. iucr.org

Molecular docking studies are used to predict how these molecules might interact with biological targets. For example, derivatives have been docked with enzymes like the InhA enzyme of Mycobacterium tuberculosis to assess their potential as anti-tubercular agents. nih.gov These simulations provide information on binding affinity and the specific interactions that stabilize the ligand-protein complex. nih.goviucr.org

The table below shows examples of data obtained from computational studies on related derivatives.

Computational Method Parameter Calculated Application/Insight Reference
DFTHOMO-LUMO Energy GapPrediction of electronic properties for materials science researchgate.netiucr.org
DFTOptimized Molecular StructureComparison with experimental X-ray data iucr.org
Molecular DockingBinding Affinity (e.g., kcal/mol)Prediction of biological activity (e.g., anti-tubercular, anti-cancer) nih.goviucr.orgresearchgate.net
Hirshfeld Surface AnalysisIntermolecular InteractionsUnderstanding crystal packing iucr.org

This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources while accelerating the discovery of new functional materials and therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 4-(Benzyloxy)phenyl benzoate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves esterification between 4-(benzyloxy)phenol and benzoyl chloride under basic conditions. A common approach uses pyridine or triethylamine as a catalyst in anhydrous dichloromethane at 0–5°C to suppress side reactions. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved via column chromatography using silica gel with ethyl acetate/hexane gradients . Optimization focuses on controlling stoichiometry (1:1.2 molar ratio of phenol to benzoyl chloride) and maintaining low temperatures to minimize hydrolysis of the benzoyl chloride.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the benzyloxy group (δ ~4.9–5.1 ppm for the –OCH2_2– protons) and ester carbonyl (δ ~165–170 ppm for C=O). Aromatic protons appear as multiplet signals between δ 6.8–8.0 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 348.398 for C22_{22}H20_{20}O4_4) and fragmentation patterns .
  • IR Spectroscopy : Strong absorbance at ~1720 cm1^{-1} confirms the ester carbonyl group .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Conduct periodic purity checks via HPLC (>98% purity threshold) to detect degradation. Avoid exposure to moisture, as the ester bond is susceptible to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from incomplete purification or residual solvents. For example, if carbon content is lower than calculated, repeat column chromatography with stricter solvent removal under vacuum (e.g., rotary evaporation at <40°C). Confirm residual solvent levels via 1^1H NMR or thermogravimetric analysis (TGA). If halogen impurities are detected (e.g., from benzyl chloride byproducts), use activated charcoal treatment during purification .

Q. What advanced strategies are used to synthesize asymmetric this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Regioselective Functionalization : Introduce substituents (e.g., nitro, amino groups) via electrophilic aromatic substitution at the para position of the benzyloxy group using HNO3_3/H2_2SO4_4 or directed ortho-metalation .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic esters (e.g., 4-benzyloxyphenylboronic acid pinacol ester) enables aryl-aryl bond formation. Use Pd(PPh3_3)4_4 as a catalyst and DMF/H2_2O as solvent at 80°C .

Q. What analytical methods are suitable for quantifying trace impurities in this compound during pharmacokinetic studies?

  • Methodological Answer :
  • HPLC-MS/MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate impurities. Monitor for hydrolyzed products (e.g., 4-(benzyloxy)phenol) at retention times 2–3 minutes shorter than the parent compound.
  • LC-UV/Vis : Detect impurities at 254 nm, with quantification limits of 0.1–0.5 µg/mL. Validate methods per ICH Q2(R1) guidelines .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : The benzyloxy group acts as an electron-donating substituent, activating the ester carbonyl toward nucleophilic attack. Steric hindrance from the benzyl group slows reactions with bulky nucleophiles (e.g., tert-butoxide). Kinetic studies using pseudo-first-order conditions (excess nucleophile in DMSO at 25°C) reveal rate constants (k) 2–3 times lower for 4-(benzyloxy) derivatives compared to unsubstituted phenyl benzoates .

Data Contradiction Analysis

Q. How should researchers address conflicting literature reports on the melting point of this compound?

  • Methodological Answer : Reported melting points (e.g., 62–64°C vs. 70–72°C) may reflect polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) at a heating rate of 5°C/min under nitrogen to identify true melting points. Recrystallize samples from ethanol/water (9:1) and compare DSC thermograms to literature data .

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